molecular formula C15H14BrN3O5S B15019217 2-(2-bromo-4-methoxyphenoxy)-N'-[(1E)-1-(4-nitrothiophen-2-yl)ethylidene]acetohydrazide

2-(2-bromo-4-methoxyphenoxy)-N'-[(1E)-1-(4-nitrothiophen-2-yl)ethylidene]acetohydrazide

Katalognummer: B15019217
Molekulargewicht: 428.3 g/mol
InChI-Schlüssel: YSDOYFQYBSIRGG-RQZCQDPDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(4-nitrothiophen-2-yl)ethylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromo-substituted methoxyphenoxy group and a nitrothiophenyl group linked through an acetohydrazide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(4-nitrothiophen-2-yl)ethylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromo-4-methoxyphenol with an appropriate acylating agent to form an ester or acetamide intermediate. This intermediate is then reacted with hydrazine hydrate to form the acetohydrazide derivative. The final step involves the condensation of the acetohydrazide with 4-nitrothiophene-2-carbaldehyde under acidic or basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(4-nitrothiophen-2-yl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromo group can yield various substituted phenoxy derivatives .

Wissenschaftliche Forschungsanwendungen

2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(4-nitrothiophen-2-yl)ethylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(4-nitrothiophen-2-yl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The nitrothiophenyl group can interact with enzymes or receptors, modulating their activity. The bromo and methoxy groups may enhance the compound’s binding affinity and specificity. The acetohydrazide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-bromo-4-methoxyphenol: Shares the bromo and methoxy substituents but lacks the acetohydrazide and nitrothiophenyl groups.

    4-nitrothiophen-2-yl derivatives: Contain the nitrothiophenyl group but differ in other substituents.

    Acetohydrazide derivatives: Include the acetohydrazide moiety but vary in other functional groups.

Uniqueness

2-(2-bromo-4-methoxyphenoxy)-N’-[(1E)-1-(4-nitrothiophen-2-yl)ethylidene]acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research applications and a valuable lead compound for further development.

Eigenschaften

Molekularformel

C15H14BrN3O5S

Molekulargewicht

428.3 g/mol

IUPAC-Name

2-(2-bromo-4-methoxyphenoxy)-N-[(E)-1-(4-nitrothiophen-2-yl)ethylideneamino]acetamide

InChI

InChI=1S/C15H14BrN3O5S/c1-9(14-5-10(8-25-14)19(21)22)17-18-15(20)7-24-13-4-3-11(23-2)6-12(13)16/h3-6,8H,7H2,1-2H3,(H,18,20)/b17-9+

InChI-Schlüssel

YSDOYFQYBSIRGG-RQZCQDPDSA-N

Isomerische SMILES

C/C(=N\NC(=O)COC1=C(C=C(C=C1)OC)Br)/C2=CC(=CS2)[N+](=O)[O-]

Kanonische SMILES

CC(=NNC(=O)COC1=C(C=C(C=C1)OC)Br)C2=CC(=CS2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.